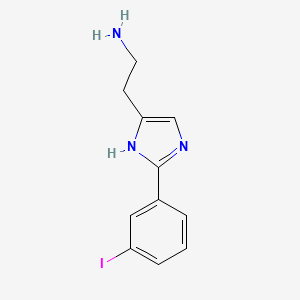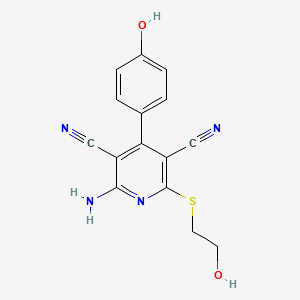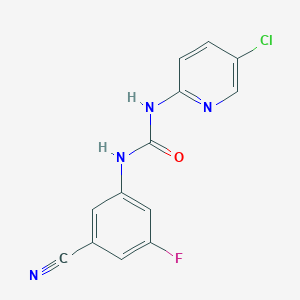
3-amino-6-methyl-N-pyridin-2-ylpyrazine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-6-methyl-N-pyridin-2-ylpyrazine-2-carboxamide typically involves the following steps:
Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the amino group: This step involves the substitution of a suitable leaving group with an amino group.
Attachment of the pyridinyl group: This is usually done through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate catalysts and conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine or alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-amino-6-methyl-N-pyridin-2-ylpyrazine-2-carboxamide has been extensively studied for its potential therapeutic applications. It has shown promise in the following areas:
Chemistry: As a ligand in coordination chemistry and catalysis.
Biology: As a tool for studying the function of metabotropic glutamate receptor 5 (mGlu5).
Medicine: Potential therapeutic agent for neurological disorders due to its interaction with mGlu5.
Industry: Potential use in the development of new materials and pharmaceuticals.
Mecanismo De Acción
The compound exerts its effects primarily through its interaction with metabotropic glutamate receptor 5 (mGlu5). It acts as an antagonist, inhibiting the receptor’s activity. This interaction modulates various signaling pathways involved in neurological processes, potentially offering therapeutic benefits for conditions such as anxiety, depression, and schizophrenia .
Similar Compounds:
3-amino-6-methyl-N-pyridin-2-ylpyrazine-2-carboxamide analogs: These compounds share a similar core structure but may have different substituents on the pyrazine or pyridinyl rings.
Other mGlu5 antagonists: Compounds such as MPEP (2-methyl-6-(phenylethynyl)pyridine) and Fenobam.
Uniqueness: this compound is unique due to its specific structure, which allows for selective interaction with mGlu5. This selectivity can lead to fewer off-target effects and improved therapeutic profiles compared to other mGlu5 antagonists .
Propiedades
Fórmula molecular |
C11H11N5O |
|---|---|
Peso molecular |
229.24 g/mol |
Nombre IUPAC |
3-amino-6-methyl-N-pyridin-2-ylpyrazine-2-carboxamide |
InChI |
InChI=1S/C11H11N5O/c1-7-6-14-10(12)9(15-7)11(17)16-8-4-2-3-5-13-8/h2-6H,1H3,(H2,12,14)(H,13,16,17) |
Clave InChI |
NAQODRYELYCKDS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(C(=N1)C(=O)NC2=CC=CC=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-(benzoylamino)phenyl] (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(2R)-2-hydroxy-3-(phenoxy)propoxy]-5-oxocyclopentyl]hept-5-enoate](/img/structure/B10770447.png)
![1-[17-(1,5-Dimethyl-hexyl)-3-hydroxy-4,4,10,13-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,15,16,17-tetradecahydro-cyclopenta[a]phenanthren-14-yl]-ethanone](/img/structure/B10770449.png)
![(Z)-7-[(1R,2S,3S,5S)-3-[(4-iodophenyl)sulfonylamino]-7,7-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid](/img/structure/B10770452.png)
![Sodium; 6-[2-(4-fluoro-phenyl)-4-isopropyl-quinolin-3-yloxy]-3,5-dihydroxy-hexanoate](/img/structure/B10770456.png)
![(3R,5R)-7-[4-(4-fluorophenyl)-2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl]-3,5-dihydroxyheptanoate](/img/structure/B10770462.png)


![[3-hydroxy-8-[2-(4-hydroxy-6-oxooxan-2-yl)ethyl]-7-methyl-1,2,3,4,4a,7,8,8a-octahydronaphthalen-1-yl] 2-methylbutanoate](/img/structure/B10770479.png)



![(2R,3S)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)butan-2-ol](/img/structure/B10770540.png)
![2-[4-[4-[(2R)-4-[(2-ethylphenyl)carbamoyl]-2-methyl-2,3-dihydro-1,4-benzoxazin-7-yl]phenyl]cyclohexyl]acetic acid](/img/structure/B10770545.png)
![[2-chloro-4-[[6-cyclopropyl-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyrazin-8-yl]amino]phenyl]-(2,2-dimethylpiperazin-1-yl)methanone](/img/structure/B10770548.png)